3-(benzyloxy)-1H-pyrazole
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .Scientific Research Applications
Antimicrobial Activity
- Scientific Field : Pharmaceutical and Medicinal Chemistry .
- Summary of Application : Derivatives of 3-(benzyloxy)-1H-pyrazole, such as 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds (B1-10), have been synthesized and screened for antimicrobial activity .
- Methods of Application : These compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results or Outcomes : The synthesized compounds showed antimicrobial activity, although the specific results were not provided in the source .
Synthesis of New Compounds
- Scientific Field : Organic Chemistry .
- Summary of Application : A new compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
- Methods of Application : The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
- Results or Outcomes : The new compound was successfully synthesized and characterized, although the specific results were not provided in the source .
Benzylic Oxidations and Reductions
- Scientific Field : Organic Chemistry .
- Summary of Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .
- Methods of Application : The oxidation of alkyl side-chains is usually effected by hot acidic permanganate solutions .
- Results or Outcomes : The oxidation process can lead to the formation of benzoic acids .
Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Chemistry .
- Summary of Application : 3-Benzyloxybenzoic acid, a compound similar to 3-(benzyloxy)-1H-pyrazole, is used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Versatile Chemical Compound
- Scientific Field : Organic Chemistry .
- Summary of Application : [3-(Benzyloxy)phenyl]acetonitrile CPR is a versatile chemical compound used for various applications .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Synthesis of Other Compounds
- Scientific Field : Organic Chemistry .
- Summary of Application : Compounds similar to 3-(benzyloxy)-1H-pyrazole, such as 3-(Benzyloxy)benzoic acid and 3-benzyloxy-1-propanol, can be used in the synthesis of other compounds .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-phenylmethoxy-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-4-9(5-3-1)8-13-10-6-7-11-12-10/h1-7H,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXHLNHAYCDUGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-1H-pyrazole | |
CAS RN |
852471-13-7 | |
Record name | 3-(benzyloxy)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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